

Spectroscopic Data Interpretation of Triphenylmethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data of **triphenylmethane**, a fundamental aromatic hydrocarbon. The interpretation of its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹3C NMR), and Mass Spectrometry (MS) data is detailed, offering a comprehensive reference for the structural elucidation of this compound and related triarylmethane scaffolds.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **triphenylmethane**.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment	Intensity
3022	Aromatic C-H Stretch	Medium
1597 - 1444	Aromatic C=C Stretch	Strong
1078 - 1031	In-plane C-H Bending	Medium
758 - 605	Out-of-plane C-H Bending	Strong

Data sourced from a study on the characterization of triphenylmethane.[1]





Table 2: ¹H Nuclear Magnetic Resonance (NMR)

Spectroscopy Data

Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.44 - 6.94	Multiplet	15H	Aromatic Protons (ortho, meta, para)
5.54	Singlet	1H	Methine Proton (-CH)

Spectrum acquired in CDCl₃ at 90 MHz.[2]

Table 3: 13C Nuclear Magnetic Resonance (NMR)

Spectroscopy Data

Chemical Shift (δ) ppm	Assignment
144.1	Quaternary Carbon (C attached to 3 phenyl rings)
129.5	Aromatic CH (ortho-carbons)
128.2	Aromatic CH (meta-carbons)
126.4	Aromatic CH (para-carbons)
56.8	Methine Carbon (-CH)

Spectrum acquired in CCl₄.[3]

Table 4: Mass Spectrometry (MS) Data



m/z	Relative Intensity (%)	Assignment
244	100.0	[M] ⁺ (Molecular Ion)
243	28.3	[M-H] ⁺
167	85.8	[M-C ₆ H ₅] ⁺ (Triphenylmethyl cation fragment)
166	43.9	[C13H10] ⁺
165	72.2	[C13H9] ⁺
152	17.2	[C12H8] ⁺

Data obtained from Electron Ionization (EI) Mass Spectrometry.[2][4]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These represent standard procedures for the analysis of small organic molecules like **triphenylmethane**.

Infrared (IR) Spectroscopy: KBr Pellet Method

The infrared spectrum of solid **triphenylmethane** is typically obtained using the potassium bromide (KBr) pellet technique to ensure the sample is transparent to the IR beam.

Materials and Equipment:

- Fourier-Transform Infrared (FTIR) Spectrometer
- Agate mortar and pestle
- Hydraulic press with a pellet die (e.g., 13 mm)
- Infrared-grade Potassium Bromide (KBr), dried
- Triphenylmethane sample



- Spatula
- Acetone (for cleaning)

Procedure:

- Cleaning: Thoroughly clean the mortar, pestle, and pellet die components with acetone and ensure they are completely dry to avoid contamination and moisture.
- Sample Preparation: Weigh approximately 1-2 mg of the **triphenylmethane** sample and transfer it to the agate mortar.
- Grinding: Grind the sample until it becomes a fine powder.
- Mixing: Add approximately 100-200 mg of dry, IR-grade KBr to the mortar. Gently triturate the KBr with the sample to achieve a homogeneous mixture.
- Pellet Formation:
 - Transfer the mixture into the pellet die.
 - Place the die into a hydraulic press.
 - Apply a pressure of approximately 8-10 tons to form a transparent or translucent pellet.
- Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should also be recorded for correction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2.1 ¹H NMR Spectroscopy

Instrumentation and Materials:

- NMR Spectrometer (e.g., 90 MHz or higher)
- NMR tube (5 mm)



- Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
- Triphenylmethane sample
- Pipettes

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of triphenylmethane in about 0.5-0.7 mL of CDCl₃ in a clean, dry NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
 - Use a standard pulse sequence (e.g., zg30).
 - Typical acquisition parameters for a small molecule like triphenylmethane include:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-2 seconds
 - Number of scans: 8-16, depending on the sample concentration.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).



- Phase the spectrum and reference the TMS peak to 0 ppm.
- Integrate the signals.

2.2.2 ¹³C NMR Spectroscopy

Instrumentation and Materials:

- NMR Spectrometer with a broadband probe
- NMR tube (5 mm)
- Deuterated solvent such as tetrachloromethane (CCl₄) or CDCl₃ with TMS
- Triphenylmethane sample

Procedure:

- Sample Preparation: Prepare a more concentrated solution than for ¹H NMR, typically 20-50 mg of triphenylmethane in 0.5-0.7 mL of the deuterated solvent.
- Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.
- Data Acquisition:
 - Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
 - A standard proton-decoupled pulse sequence is typically used.
 - Due to the low natural abundance of ¹³C and longer relaxation times for quaternary carbons, a larger number of scans is usually required compared to ¹H NMR.
- Data Processing:
 - o Perform a Fourier transform.
 - Phase the spectrum and reference the TMS signal to 0 ppm. The solvent signal can also be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).



Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Materials:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Capillary column suitable for aromatic hydrocarbons (e.g., a non-polar or semi-polar column)
- Helium (carrier gas)
- Triphenylmethane sample
- Volatile solvent (e.g., dichloromethane or hexane)

Procedure:

- Sample Preparation: Prepare a dilute solution of triphenylmethane in a suitable volatile solvent.
- · GC Method:
 - Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).
 - Oven Temperature Program: A temperature gradient is used to separate components. For triphenylmethane, a program could start at a lower temperature and ramp up to a higher temperature to ensure elution.
 - Carrier Gas Flow: A constant flow of helium is maintained through the column.
- MS Method:
 - Ionization Mode: Electron Ionization (EI) is standard for this type of analysis, typically at 70 eV.
 - Mass Range: Scan a mass-to-charge (m/z) range that includes the molecular weight of triphenylmethane (244.33 g/mol) and its expected fragments (e.g., m/z 50-300).

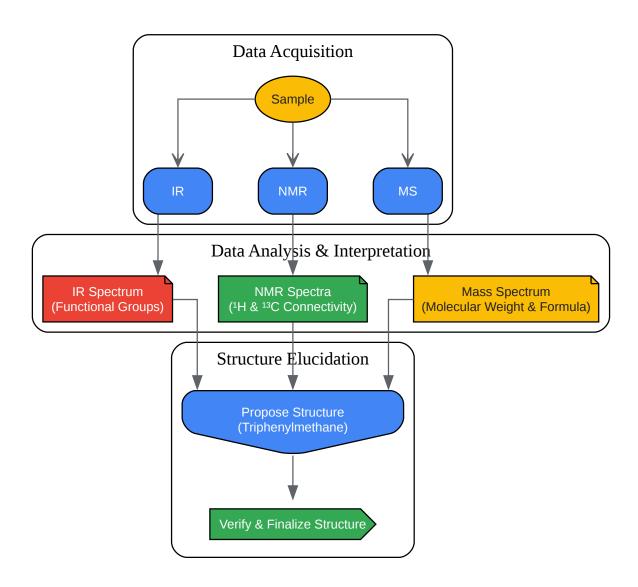


- Source and Transfer Line Temperatures: These are maintained at high temperatures (e.g.,
 230 °C and 280 °C, respectively) to prevent condensation of the analyte.
- Data Analysis: The resulting chromatogram will show a peak at the retention time of triphenylmethane. The mass spectrum corresponding to this peak is then analyzed to identify the molecular ion and fragmentation pattern.

Visualizations

Logical Workflow for Spectroscopic Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an unknown compound, using **triphenylmethane** as an example.





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Caption: Workflow for Spectroscopic Data Interpretation.

Chemical Structure of Triphenylmethane with NMR Assignments

This diagram shows the structure of **triphenylmethane** with annotations for the chemically distinct protons and carbons, corresponding to the NMR data.

Caption: Structure of **Triphenylmethane** with NMR Assignments.

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- To cite this document: BenchChem. [Spectroscopic Data Interpretation of Triphenylmethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682552#spectroscopic-data-interpretation-for-triphenylmethane]

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